molecular formula C10H9NO2S B186307 Ethyl 1,3-benzothiazole-2-carboxylate CAS No. 32137-76-1

Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No. B186307
CAS RN: 32137-76-1
M. Wt: 207.25 g/mol
InChI Key: VLQLCEXNNGQELL-UHFFFAOYSA-N
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Patent
US08895582B2

Procedure details

To a solution of ethyl benzo[d]thiazole-2-carboxylate (10 g, 48.25 mmol) in ethanol (200 mL) was added hydrazine (15.5 g, 482.5 mmol). The reaction mixture was stirred at RT for 30 min and concentrated under high vacuum to remove hydrazine. The resulting residue was triturated with ethanol (40 mL) to give benzo[d]thiazole-2-carbohydrazide (9.3 g, quant.) LRMS (M+H+) m/z 194.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([O:12]CC)=O.[NH2:15][NH2:16]>C(O)C>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([NH:15][NH2:16])=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C(=O)OCC
Name
Quantity
15.5 g
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove hydrazine
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with ethanol (40 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.